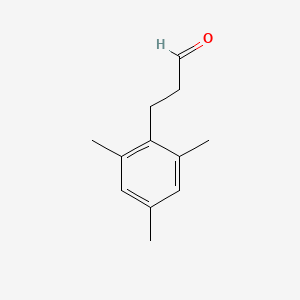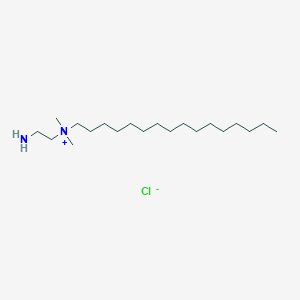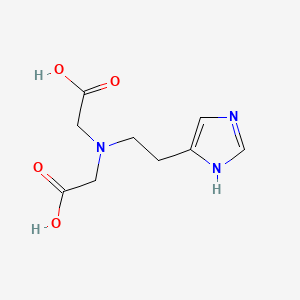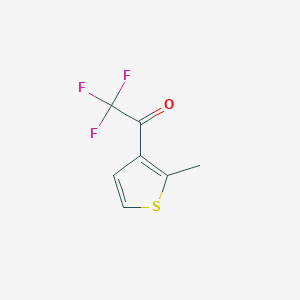
(E)-1-bromo-4-(4-chlorostyryl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-bromo-4-(4-chlorostyryl)benzene is an organic compound that belongs to the class of styrylbenzenes It is characterized by the presence of a bromo group and a chlorostyryl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-4-(4-chlorostyryl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Heck reaction, where a bromo-substituted benzene reacts with a chlorostyrene derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. The choice of solvents, catalysts, and reaction parameters is carefully controlled to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-bromo-4-(4-chlorostyryl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like triethylamine, and solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products
Substitution: Formation of substituted styrylbenzenes.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
(E)-1-bromo-4-(4-chlorostyryl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (E)-1-bromo-4-(4-chlorostyryl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-bromo-4-(4-fluorostyryl)benzene
- (E)-1-bromo-4-(4-methylstyryl)benzene
- (E)-1-bromo-4-(4-nitrostyryl)benzene
Uniqueness
(E)-1-bromo-4-(4-chlorostyryl)benzene is unique due to the presence of both bromo and chlorostyryl groups, which confer specific reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and materials science, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H10BrCl |
|---|---|
Poids moléculaire |
293.58 g/mol |
Nom IUPAC |
1-bromo-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10BrCl/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ |
Clé InChI |
IECFRRIIMHRKRT-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)


![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)


![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)




![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)

